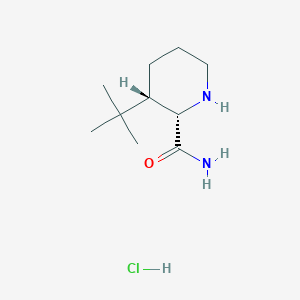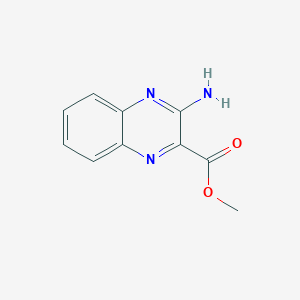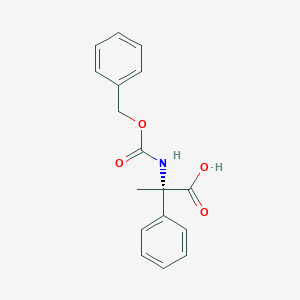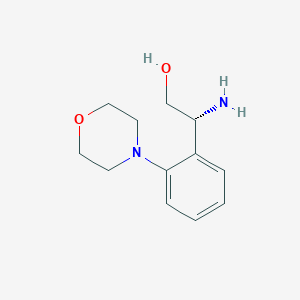
(r)-2-Amino-2-(2-morpholinophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-(2-morpholinophenyl)ethan-1-ol is a chiral compound with significant potential in various scientific fields. This compound features a morpholine ring attached to a phenyl group, which is further connected to an ethan-1-ol moiety. The presence of both amino and hydroxyl functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-morpholinophenyl)ethan-1-ol typically involves the reaction of 2-morpholinophenylacetonitrile with a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired product. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the nitrile group.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of 2-morpholinophenylacetonitrile using a palladium on carbon (Pd/C) catalyst. This method is advantageous due to its scalability and efficiency in producing high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in ®-2-Amino-2-(2-morpholinophenyl)ethan-1-ol can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, particularly the reduction of the amino group to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkyl halides, Sulfonyl chlorides
Major Products Formed
Oxidation: Ketones, Aldehydes
Reduction: Secondary amines, Tertiary amines
Substitution: Alkylated derivatives, Halogenated derivatives
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-2-(2-morpholinophenyl)ethan-1-ol is used as a chiral building block for the synthesis of complex organic molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in asymmetric synthesis.
Biology
In biological research, this compound is used to study enzyme-substrate interactions due to its ability to mimic natural substrates. It is also employed in the development of enzyme inhibitors and activators.
Medicine
In medicine, ®-2-Amino-2-(2-morpholinophenyl)ethan-1-ol has potential applications in drug development. Its chiral nature makes it a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
Industry
Industrially, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(2-morpholinophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The morpholine ring provides additional stability and specificity in binding to the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Morpholinoethanol: Similar in structure but lacks the amino group, making it less versatile in certain reactions.
2-Amino-2-phenylethanol: Lacks the morpholine ring, which reduces its stability and specificity in binding to molecular targets.
2-Amino-2-(2-piperidinophenyl)ethan-1-ol: Contains a piperidine ring instead of a morpholine ring, which alters its chemical properties and reactivity.
Uniqueness
®-2-Amino-2-(2-morpholinophenyl)ethan-1-ol is unique due to the presence of both amino and hydroxyl groups, along with the morpholine ring. This combination of functional groups provides a high degree of versatility in chemical reactions and applications, making it a valuable compound in various scientific fields.
Properties
Molecular Formula |
C12H18N2O2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2-morpholin-4-ylphenyl)ethanol |
InChI |
InChI=1S/C12H18N2O2/c13-11(9-15)10-3-1-2-4-12(10)14-5-7-16-8-6-14/h1-4,11,15H,5-9,13H2/t11-/m0/s1 |
InChI Key |
LZWJONHJDAIFAC-NSHDSACASA-N |
Isomeric SMILES |
C1COCCN1C2=CC=CC=C2[C@H](CO)N |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


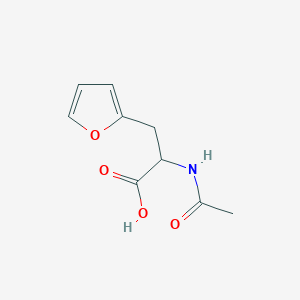
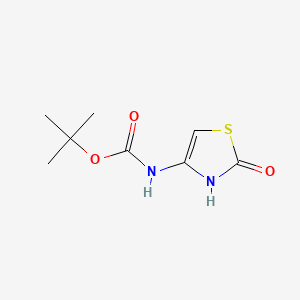
![4-[[(Phenylmethoxy)carbonyl]amino]benzenebutanoic acid](/img/structure/B13507252.png)

![((1S,2S,5R)-3-Azabicyclo[3.1.0]hexan-2-yl)methanamine](/img/structure/B13507256.png)
![rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidine-3-carboxylicacid,trans](/img/structure/B13507257.png)
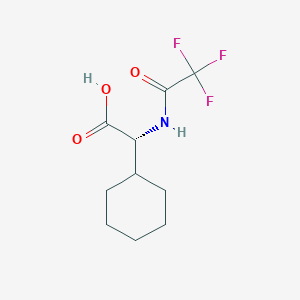
![3-(3-{[(Benzyloxy)carbonyl]amino}propanamido)propanoic acid](/img/structure/B13507263.png)
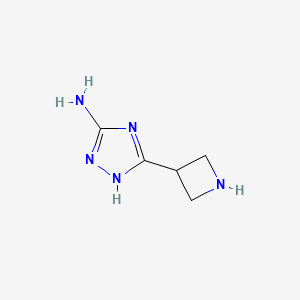
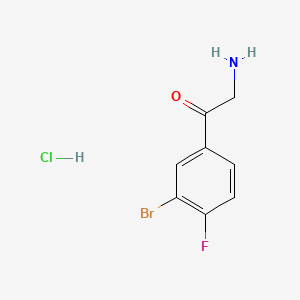
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide hydrochloride](/img/structure/B13507294.png)
